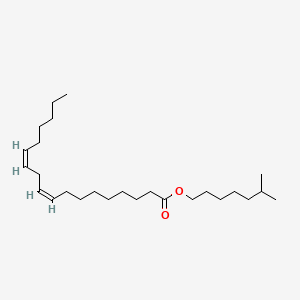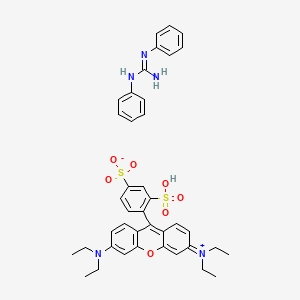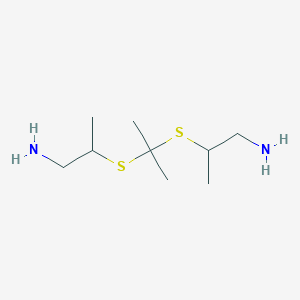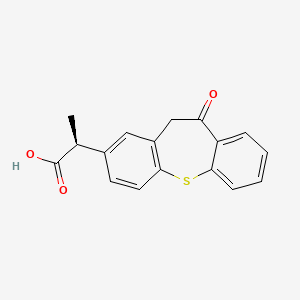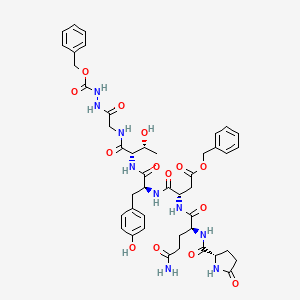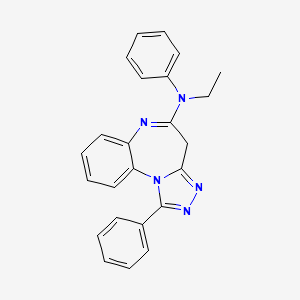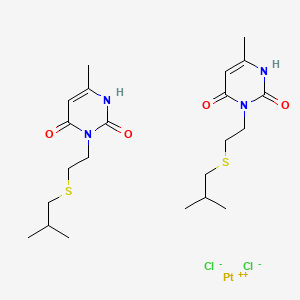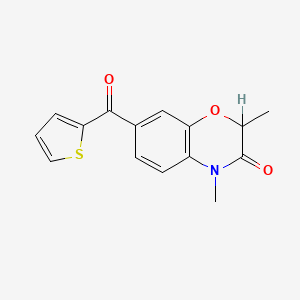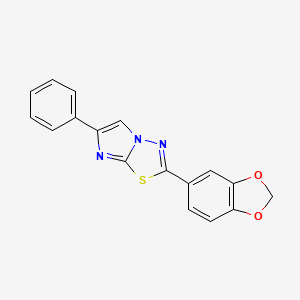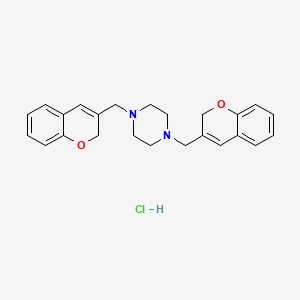
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C24H27ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with two 2H-1-benzopyran-3-ylmethyl groups, and it exists as a monohydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride typically involves the reaction of piperazine with 2H-1-benzopyran-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It has been studied for its potential use as an anti-inflammatory agent, and its effects on various biological pathways are of interest to researchers.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, dihydrochloride
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, sulfate
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, phosphate
Uniqueness
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
83823-40-9 |
|---|---|
Formule moléculaire |
C24H27ClN2O2 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
1,4-bis(2H-chromen-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-7-23-21(5-1)13-19(17-27-23)15-25-9-11-26(12-10-25)16-20-14-22-6-2-4-8-24(22)28-18-20;/h1-8,13-14H,9-12,15-18H2;1H |
Clé InChI |
OQXMSPNRJRMDAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC3=CC=CC=C3OC2)CC4=CC5=CC=CC=C5OC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




